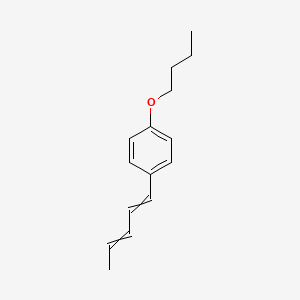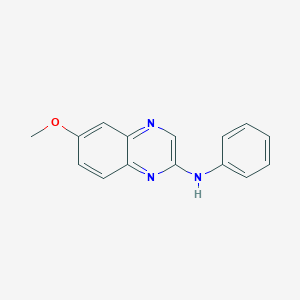![molecular formula C10H10N4O2S B8535358 2-[2-methylsulfanyl-4-(tetrazol-1-yl)phenyl]acetic acid](/img/structure/B8535358.png)
2-[2-methylsulfanyl-4-(tetrazol-1-yl)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Methylsulfanyl)-4-(1H-tetrazol-1-yl)phenyl]acetic acid: is an organic compound that features a tetrazole ring and a methylsulfanyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-methylsulfanyl-4-(tetrazol-1-yl)phenyl]acetic acid typically involves the formation of the tetrazole ring, which can be achieved through several methods. One common approach is the reaction of aromatic nitriles with sodium azide in the presence of a catalyst such as zinc salts . This reaction proceeds readily in water and can be catalyzed by various agents, including iodine or silica-supported sodium hydrogen sulfate .
Industrial Production Methods: Industrial production of tetrazole derivatives often employs high-yielding and cost-effective methods. For example, the use of microwave-accelerated reactions in solvents like DMF (dimethylformamide) can significantly reduce reaction times and improve yields . Additionally, environmentally benign catalysts such as L-proline have been used to synthesize tetrazole derivatives efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: [2-(Methylsulfanyl)-4-(1H-tetrazol-1-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The tetrazole ring can be reduced under specific conditions, although this is less common.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products:
Oxidation: Sulfoxides, sulfones.
Substitution: Nitro derivatives, halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2-[2-methylsulfanyl-4-(tetrazol-1-yl)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules. Its tetrazole ring is a versatile moiety that can participate in various chemical transformations .
Biology and Medicine: Tetrazole derivatives, including this compound, have shown potential in medicinal chemistry due to their bioisosteric properties. They can mimic carboxylic acids and are used in the design of drugs with improved pharmacokinetic properties .
Industry: In the industrial sector, tetrazole derivatives are used in the development of materials with specific properties, such as corrosion inhibitors and energetic materials .
Mécanisme D'action
The mechanism of action of 2-[2-methylsulfanyl-4-(tetrazol-1-yl)phenyl]acetic acid involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .
Comparaison Avec Des Composés Similaires
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: This compound features a triazole ring instead of a tetrazole ring and has been studied for its anticancer properties.
2-(3-Methyl-1H-1,2,4-triazol-1-yl)acetic acid: This compound has a triazole ring and is synthesized using metal-free processes.
Uniqueness: [2-(Methylsulfanyl)-4-(1H-tetrazol-1-yl)phenyl]acetic acid is unique due to the presence of both a tetrazole ring and a methylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H10N4O2S |
|---|---|
Poids moléculaire |
250.28 g/mol |
Nom IUPAC |
2-[2-methylsulfanyl-4-(tetrazol-1-yl)phenyl]acetic acid |
InChI |
InChI=1S/C10H10N4O2S/c1-17-9-5-8(14-6-11-12-13-14)3-2-7(9)4-10(15)16/h2-3,5-6H,4H2,1H3,(H,15,16) |
Clé InChI |
DSRQRHJUUXSKFZ-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=CC(=C1)N2C=NN=N2)CC(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
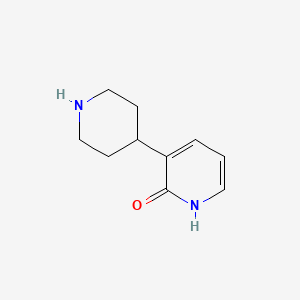
![2-[Ethyl(octyl)amino]ethanol](/img/structure/B8535288.png)
![4-(3-Chloro-5-nitropyridin-2-yloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8535291.png)
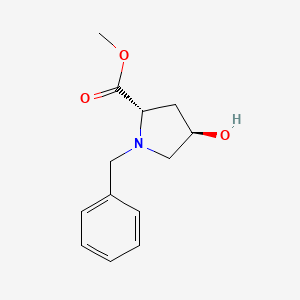
![1-Chloro-1-[(3-nitrophenyl)hydrazono]-2-propanone](/img/structure/B8535307.png)
![Benzo[1,3]dioxol-4-yl-hydrazine](/img/structure/B8535312.png)
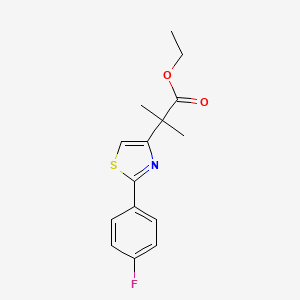
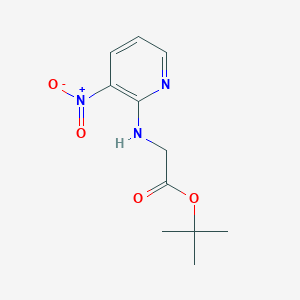
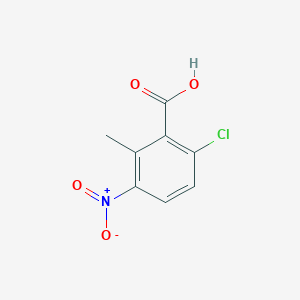
![4-[4-(Pyridin-2-yl)but-3-yn-1-yl]benzonitrile](/img/structure/B8535337.png)
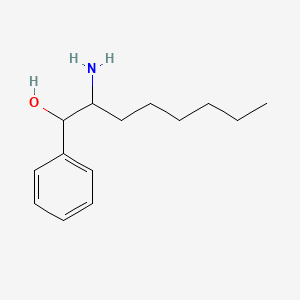
![5-Bromo-4'-(ethylsulfonyl)-2'-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B8535349.png)
